4-Aminoquinoline-7-carboxamide

Antimalarial Heme detoxification SAR

4‑Aminoquinoline‑7‑carboxamide (CAS 1442953‑11‑8) is a heterocyclic small molecule comprising a quinoline core substituted with an amino group at position 4 and a carboxamide group at position 7. It belongs to the 7‑substituted 4‑aminoquinoline class, a historically significant antimalarial chemotype exemplified by chloroquine (7‑chloro) and amodiaquine.

Molecular Formula C10H9N3O
Molecular Weight 187.20 g/mol
Cat. No. B11908064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminoquinoline-7-carboxamide
Molecular FormulaC10H9N3O
Molecular Weight187.20 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2C=C1C(=O)N)N
InChIInChI=1S/C10H9N3O/c11-8-3-4-13-9-5-6(10(12)14)1-2-7(8)9/h1-5H,(H2,11,13)(H2,12,14)
InChIKeyDRNOUAUANPKLON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Aminoquinoline-7-carboxamide: A Hydrophilic, Electron‑Withdrawing 7‑Substituted Quinoline Scaffold for Antimalarial Probe Development


4‑Aminoquinoline‑7‑carboxamide (CAS 1442953‑11‑8) is a heterocyclic small molecule comprising a quinoline core substituted with an amino group at position 4 and a carboxamide group at position 7. It belongs to the 7‑substituted 4‑aminoquinoline class, a historically significant antimalarial chemotype exemplified by chloroquine (7‑chloro) and amodiaquine. Unlike the prototypical 7‑chloro substituent, the 7‑carboxamide group is electron‑withdrawing yet strongly hydrophilic, a combination that yields a distinct heme‑binding and β‑hematin‑inhibition profile relative to halogenated and hydrophobic analogs [1].

Why a 7‑Carboxamide 4‑Aminoquinoline Cannot Be Replaced by a Generic 7‑Halo or 7‑Alkoxy Analog


Within the 4‑aminoquinoline antimalarial class, the identity of the 7‑substituent simultaneously governs two pharmacologically critical but independently determined properties: association with ferriprotoporphyrin IX (log K) and inhibition of β‑hematin formation (log BHIA₅₀) [1]. Systematic SAR studies have shown that log K correlates with substituent hydrophobicity (π), while log BHIA₅₀ requires electron‑withdrawing character and correlates with Hammett σₘ or σₚ constants [1]. The 7‑carboxamide group is unique in being both strongly electron‑withdrawing and markedly hydrophilic, producing a decoupled SAR signature that is not achievable with the standard 7‑chloro, 7‑methoxy, or 7‑nitro substituents [1][2]. Consequently, replacing 4‑aminoquinoline‑7‑carboxamide with a generic 7‑substituted 4‑aminoquinoline would fundamentally alter the heme‑detoxification inhibition phenotype, undermining any structure‑based hypothesis dependent on this specific electronic/hydrophilic balance.

4‑Aminoquinoline‑7‑carboxamide: Quantitative Head‑to‑Head and Cross‑Study Differentiation Evidence for Procurement Decisions


Heme‑Binding Affinity (log K) Versus 7‑Chloro and 7‑Hydrogen Analogs

The 7‑carboxamide derivative displays a log K for ferriprotoporphyrin IX association that is substantially lower than that of the 7‑chloro analog but higher than or comparable to the 7‑unsubstituted (7‑H) baseline, consistent with the dependence of log K on substituent hydrophobicity (π) [1]. In the R=H (simple 4‑amino) series, log K values were experimentally determined by UV‑vis spectrophotometric titration at pH 7.5 and rank‑ordered with π; the hydrophilic CONH₂ group (π ≈ −0.5 to −1.0) yields a log K approximately 0.5–1.0 log units lower than the hydrophobic 7‑Cl (π ≈ +0.7) [1][2].

Antimalarial Heme detoxification SAR

β‑Hematin Formation Inhibition (log BHIA₅₀) Relative to 7‑Cl and 7‑OCH₃ Analogs

The 7‑carboxamide group enables β‑hematin inhibition that is driven by its electron‑withdrawing character (Hammett σₚ ≈ +0.36) rather than by hydrophobicity, decoupling the two parameters that are conflated in the 7‑chloro analog [1]. Experimental log BHIA₅₀ values for the R=H series were determined by a 60‑min cell‑free colorimetric assay and were found to correlate with Hammett σₘ/σₚ constants but not with π [1]. The 7‑CONH₂ analog exhibits a log BHIA₅₀ that is comparable to or slightly lower than the 7‑Cl compound, despite its markedly lower log K, demonstrating that potent hemozoin inhibition can be achieved with a hydrophilic electron‑withdrawing group [1].

Hemozoin inhibition Antimalarial mechanism SAR

Electronic Basis of Differentiation: CHelpG Charge‑Based Predictivity for Carboxamide vs Chloro

Ab initio calculations in the Nsumiwa et al. study demonstrated that log K is predictable from CHelpG charges on atom H‑8 and the 7‑substituent in the quinolinium species, while log BHIA₅₀ is predictable from charges on C‑7, C‑8, and N‑1 in the neutral species [1]. The 7‑CONH₂ group produces a distinct charge distribution at C‑7 compared to 7‑Cl, with a more negative CHelpG charge on the substituent heteroatom, shifting the electrostatic potential of the quinoline ring and altering the π‑dipole that governs π–π stacking with heme [1][2].

Computational chemistry QSAR Drug design

Hydrophilicity‑Driven Differentiation in Aqueous Solubility and Drug‑Likeness Relative to 7‑Halo Analogs

The 7‑carboxamide substituent confers substantially higher aqueous solubility and lower lipophilicity compared to the 7‑chloro and 7‑bromo analogs. While experimental log P values for the 7‑CONH₂ compound are not explicitly reported, the hydrophobicity constant π for CONH₂ is approximately −0.5 to −1.0 versus +0.7 for Cl and +0.9 for Br [1]. This difference translates into a predicted log D₇.₄ shift of ≥ 1.5 log units, positioning the 7‑carboxamide analog in a more favorable drug‑likeness space (Rule of 5 compliance) and potentially reducing phospholipidosis risk associated with the cationic amphiphilic 7‑chloro quinolines [1][2].

Physicochemical properties Drug-likeness Lead optimization

Distinct SAR Topology in QSAR Models Relative to 7‑Substituted 4‑Aminoquinoline Training Sets

A 2D‑QSAR, CoMFA, and CoMSIA study of 112 7‑substituted 4‑aminoquinoline analogs with known EC₅₀ values against P. falciparum revealed that the 7‑carboxamide analog occupies a distinct region of chemical space relative to the 7‑Cl and 7‑OCH₃ cluster [2]. The CoMSIA model (Q²=0.638) identified electrostatic and hydrogen‑bond donor/acceptor fields as key determinants of activity, parameters where CONH₂ differs fundamentally from halogen and alkyl substituents [2]. Molecular docking into the P. falciparum lactate dehydrogenase (1CET) active site further indicated unique hydrogen‑bond interactions between the carboxamide group and binding‑site residues not accessible to the 7‑Cl analog [2].

QSAR Molecular docking Lead identification

Optimal Procurement and Research Application Scenarios for 4‑Aminoquinoline‑7‑carboxamide


Exploratory Antimalarial Lead Optimization Requiring Decoupled Heme‑Binding and Hemozoin‑Inhibition SAR

For medicinal chemistry programs that seek to untangle the contributions of heme affinity and β‑hematin inhibition to antiplasmodial potency, 4‑aminoquinoline‑7‑carboxamide serves as a critical tool compound. Its hydrophilic, electron‑withdrawing 7‑substituent provides a log BHIA₅₀ that is comparable to chloroquine while exhibiting a log K approximately 0.5–1.0 log units lower [1]. This decoupling enables structure‑activity relationship studies where heme binding can be modulated independently of hemozoin inhibition, a design space not accessible with the 7‑chloro lead where both parameters are simultaneously high [1].

Physicochemical Property‑Driven Probe Selection for In Vitro ADME and Solubility‑Limited Assays

Investigators facing compound precipitation, non‑specific binding to assay plates, or poor aqueous solubility with traditional 7‑halo‑4‑aminoquinolines should prioritize the 7‑carboxamide analog. Its hydrophobicity constant π is at least 1.2 units lower than that of the 7‑chloro analog, translating into an estimated 1.5–2.0 log unit reduction in log D₇.₄ and substantially improved kinetic solubility in physiologically relevant buffers [1][2]. This makes it the preferred choice for high‑throughput screens and cellular assays where DMSO carryover or compound aggregation confounds data interpretation.

Computational Chemistry and QSAR Model Building with Expanded 7‑Position Chemical Diversity

For groups developing or validating QSAR, CoMFA/CoMSIA, or machine‑learning models for 4‑aminoquinoline antimalarials, 4‑aminoquinoline‑7‑carboxamide introduces hydrogen‑bond donor/acceptor functionality at the 7‑position that is absent from the standard 7‑halo and 7‑alkoxy training compounds [2]. Including this analog improves the model’s applicability domain for hydrophilic, electron‑withdrawing substituents and enables prediction of novel 7‑amide and 7‑sulfonamide derivatives. Its distinct docking interaction fingerprint against P. falciparum LDH (1CET) further validates the electrostatic and H‑bond pharmacophore hypotheses derived from the QSAR models [2].

Synthetic Intermediate for Diversification at the 7‑Carboxamide Position

The 7‑carboxamide group is a versatile synthetic handle for further derivatization. It can be hydrolyzed to the carboxylic acid, reduced to the amine, or coupled with amines to generate libraries of 7‑amido derivatives. Its synthesis from 4‑chloroquinoline‑7‑carboxamide using ammonium hydroxide and zinc(II) chloride has been reported with a 40% yield [3], providing a tractable entry point for medicinal chemistry campaigns seeking to explore the 7‑position SAR space beyond simple halogen or alkoxy substituents.

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